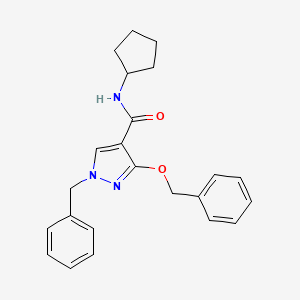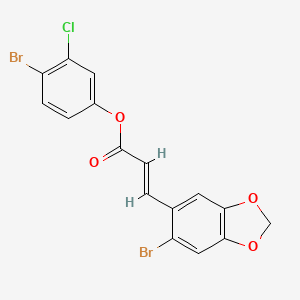
4-bromo-3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate, also known as 4-BCP-3-BBD, is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and materials science. This compound has been used in the synthesis of various pharmaceuticals, including antineoplastic agents, and has been investigated for its potential as a novel material for use in optoelectronic devices. The structure of 4-BCP-3-BBD is composed of a brominated phenyl ring, a chlorinated phenyl ring, and a benzodioxole moiety connected to a propenoate group.
Applications De Recherche Scientifique
Environmental Fate and Toxicology of Brominated and Chlorinated Phenols
Brominated and chlorinated phenols, including those related to dioxole structures, are significant in environmental science due to their persistence and potential toxic effects. Studies focus on their environmental distribution, degradation mechanisms, and toxicological impact on aquatic life and humans.
Environmental Behavior and Toxicology : Research on chlorophenols, such as 2-chlorophenol and 4-chlorophenol, has highlighted their moderate toxicity to both mammalian and aquatic life. These compounds show varying persistence in the environment, largely depending on the presence of microflora capable of biodegradation. The study underscores the importance of understanding the environmental fate of such compounds, including those with bromo- and chloro-substituents, to assess their impact effectively (Krijgsheld & Gen, 1986).
Sources and Contamination in Aquatic Environments : A review on polychlorinated dibenzothiophenes highlighted the presence of chlorinated organic compounds in aquatic environments, particularly attributing to industrial activities. Although not directly related to the queried compound, this research sheds light on how industrial by-products, including chlorinated and brominated compounds, can lead to environmental contamination. Understanding these pathways is crucial for mitigating the impact of such contaminants (Huntley et al., 1994).
Propriétés
IUPAC Name |
(4-bromo-3-chlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2ClO4/c17-11-3-2-10(6-13(11)19)23-16(20)4-1-9-5-14-15(7-12(9)18)22-8-21-14/h1-7H,8H2/b4-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALZKERHXBKSGO-DAFODLJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=C(C=C3)Br)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=C(C=C3)Br)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

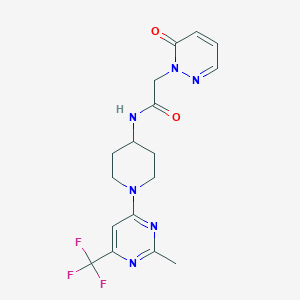
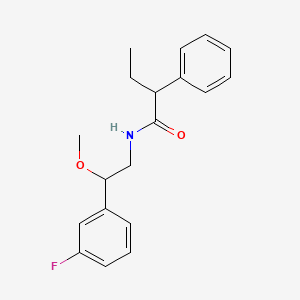

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2387395.png)


![2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387400.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
![N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2387402.png)
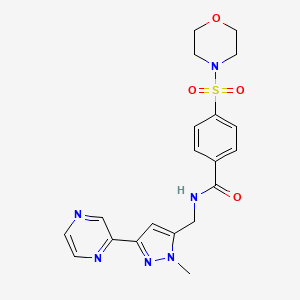
![4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2387407.png)
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2387408.png)
